Nonacosadiene

Drosophila chemical ecology courtship behavior pheromone potency

(7Z,11Z)-Nonacosadiene (C29H56, CAS 104410-91-5, MW 404.75) is a long-chain unsaturated cuticular hydrocarbon belonging to the alkadiene class, characterized by two Z-configuration double bonds at positions 7 and 11 of a 29-carbon backbone. In Drosophila melanogaster, it functions as a female-specific contact pheromone that stimulates male courtship behavior, acting in concert with its C27 homolog (7Z,11Z)-heptacosadiene to regulate mating recognition.

Molecular Formula C29H56
Molecular Weight 404.8 g/mol
Cat. No. B13384746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonacosadiene
Molecular FormulaC29H56
Molecular Weight404.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC
InChIInChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3
InChIKeyKWUWRILZYFCPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nonacosadiene (7Z,11Z) – A Structurally Defined Insect Pheromone Diene for Drosophila Chemical Ecology Research


(7Z,11Z)-Nonacosadiene (C29H56, CAS 104410-91-5, MW 404.75) is a long-chain unsaturated cuticular hydrocarbon belonging to the alkadiene class, characterized by two Z-configuration double bonds at positions 7 and 11 of a 29-carbon backbone [1]. In Drosophila melanogaster, it functions as a female-specific contact pheromone that stimulates male courtship behavior, acting in concert with its C27 homolog (7Z,11Z)-heptacosadiene to regulate mating recognition [2]. Unlike simple mono-unsaturated hydrocarbons, its diene structure and precise double-bond geometry are essential for its biological activity, and the compound's biosynthesis is mediated by the female-biased elongase eloF, placing it within a genetically defined, sexually dimorphic pathway [3].

Why Generic Substitution of Nonacosadiene with Other Long-Chain Dienes or Monoenes Fails for Drosophila Research


Cuticular hydrocarbons of the Drosophila melanogaster pheromone bouquet exhibit strict chain-length and double-bond position specificity that precludes functional interchangeability. The female-specific 7,11-dienes—heptacosadiene (C27:2) and nonacosadiene (C29:2)—differ substantially in behavioral potency, cuticular abundance, and biosynthetic regulation despite sharing the same double-bond motif [1]. Shorter-chain dienes such as 7,11-pentacosadiene (C25:2) can act as anti-aphrodisiacs rather than stimulants when their ratio to C29 dienes is perturbed [2]. Furthermore, nonacosadienes with alternative double-bond positions (e.g., 2,20- or 1,20-isomers from algae) are structurally distinct natural products with entirely different biological origins and applications, making isomer verification essential for any experimental or industrial use [3]. Generic substitution without isomer and chain-length validation therefore risks both functional misassignment and experimental irreproducibility.

Quantitative Comparative Evidence: Where Nonacosadiene (7Z,11Z) Differs from Its Closest Analogs


Behavioral Potency Hierarchy: 7,11-Heptacosadiene vs. 7,11-Nonacosadiene in Male Courtship Elicitation

In direct head-to-head behavioral assays using synthetic compounds applied to cuticular-hydrocarbon-stripped dummy targets, (7Z,11Z)-heptacosadiene (7,11-HD, C27:2) was identified as the most potent female aphrodisiac for D. melanogaster Canton-S males. Its threshold for eliciting courtship behavior is lower than that of (7Z,11Z)-nonacosadiene (7,11-ND, C29:2) [1]. Quantitative dose-response data from independent studies establish that 7,11-HD elicits wing vibration—a key courtship step—above approximately 100 ng per target, while 7,11-ND does not achieve comparable behavioral activation at equivalent doses . This establishes a clear potency ranking: 7,11-HD > 7,11-ND, despite both sharing the 7,11-diene motif.

Drosophila chemical ecology courtship behavior pheromone potency

eloF-Dependent Biosynthesis: C29 Diene Depletion Reduces Copulation Success by 48 Percentage Points

RNA interference (RNAi) knockdown of the female-biased elongase gene eloF in D. melanogaster females produces a dramatic shift in cuticular hydrocarbon composition: C29 dienes (including 7,11-nonacosadiene) decrease while C25 dienes (including 7,11-pentacosadiene) increase [1]. This compositional shift is accompanied by severe impairment of mating success. In controlled behavioral assays, eloF RNAi females achieved only 43.5% copulation compared with 83.9% for control females—a 48 percentage-point reduction [1]. Additionally, copulation attempts decreased by 36%, the Courtship Index dropped by 58%, and copulation latency increased by 72% [1]. These data demonstrate that the C29 diene pool, of which 7,11-ND is a major constituent, is not redundant with shorter-chain dienes and is quantitatively required for normal reproductive fitness.

pheromone biosynthesis eloF elongase reproductive fitness RNAi knockdown

Cutional Abundance Ratio: 7,11-Heptacosadiene Outweighs 7,11-Nonacosadiene ~2.2:1 on Wild-Type Female Cuticle

Quantitative gas chromatography–mass spectrometry (GC/MS) analysis of single 4-day-old Canton-S (wild-type) D. melanogaster flies reveals that both female-specific 7,11-dienes are absent from male cuticle (0 ng/fly) and present at distinct levels on female cuticle [1]. In CS females, 7,11-heptacosadiene (7,11-HD) is the dominant diene at 447 ± 45 ng/fly, while 7,11-nonacosadiene (7,11-ND) is the secondary diene at 201 ± 36 ng/fly, yielding a quantitative abundance ratio of approximately 2.22:1 [1]. This ratio is biologically significant: in desat1 mutant females, both dienes are drastically reduced (7,11-HD: 25 ± 3 ng; 7,11-ND: 17 ± 2 ng), confirming their shared desaturase-dependent biosynthetic origin [1]. The consistent ~2:1 ratio in wild-type flies provides a benchmark for verifying biologically relevant pheromone blend compositions in experimental preparations.

cuticular hydrocarbon quantification GC/MS Drosophila pheromone profile Canton-S

Isomer-Specific Biomarker Potential: Insect 7,11-Nonacosadiene Is Structurally Distinct from Algal 2,20-Nonacosadiene

Nonacosadiene is not a single compound but a family of regioisomers with profoundly different biological origins and applications. In marine haptophytes Emiliania huxleyi and Gephyrocapsa oceanica, the most abundant C29 alkene is 2,20-nonacosadiene, accompanied by 1,20-nonacosadiene, 3,20-nonacosadiene, and 9-nonacosene [1]. These algal isomers feature double bonds at the ω9 (n-9) position, derived from (9Z)-9-octadecenoic acid precursors, and two of them (2,20- and 3,20-nonacosadiene) were previously unknown as natural products [1]. In contrast, insect-derived 7,11-nonacosadiene carries double bonds at positions 7 and 11 (ω7-type), biosynthetically derived from palmitoleic acid via the desat1/eloF pathway [2]. These isomer classes are chemically distinct, chromatography separable, and functionally non-interchangeable: 2,20-nonacosadiene has been proposed as a distinct haptophyte biomarker for paleoceanographic reconstruction, while 7,11-nonacosadiene serves as an insect pheromone [1][2]. Misidentification of the isomer in environmental or biological samples would lead to incorrect organismal attribution.

biomarker haptophyte nonacosadiene isomer double bond position paleoceanography

Species-Specific Expression: eloF and C29 Dienes Are Absent in Drosophila simulans but Present in D. melanogaster

The elongase gene eloF, which catalyzes the chain extension required for C27 and C29 diene biosynthesis, shows a striking species-specific expression pattern [1]. In D. melanogaster, eloF is expressed in females under the control of the sex-determination hierarchy (transformer gene), leading to the production of 7,11-heptacosadiene and 7,11-nonacosadiene as major female pheromones [1]. In the sibling species D. simulans, eloF is not expressed, and females synthesize only C23 and C25 hydrocarbons (primarily 7-monoenes), completely lacking C27 and C29 dienes [1]. This presence/absence dichotomy contributes to reproductive isolation between the two species and has been exploited in evolutionary studies of pheromone divergence [1]. The absence of endogenous 7,11-ND in D. simulans makes exogenous application of the authentic compound a powerful tool for interspecies pheromone complementation experiments.

species specificity evolutionary biology eloF expression Drosophila simulans pheromone divergence

Synergistic Potentiation: Low-Dose 7,11-Nonacosadiene (10–15 ng) Amplifies the Aphrodisiac Effect of 7,11-Heptacosadiene

Although 7,11-heptacosadiene (7,11-HD) is the more potent single-component aphrodisiac, the natural female pheromone blend relies on synergistic interaction between the two dienes. Behavioral studies using genetically manipulated live targets with defined cuticular hydrocarbon profiles demonstrate that even low levels of 7,11-nonacosadiene (10–15 ng per fly) strongly potentiate the aphrodisiac effects of 7,11-HD [1]. The threshold for 7,11-HD alone to elicit aggressive male courtship is approximately 100 ng per fly, meaning 7,11-ND potentiates at roughly a 10-fold lower dose than the primary pheromone's standalone threshold . This synergy is consistent with the model proposed by Ferveur and Sureau (1996), wherein the intensity of the male courtship response is a combined function of the stimulatory effects of both 7,11-ND and 7,11-HD, balanced against the inhibitory effect of the male pheromone 7-tricosene, with each compound effective at very different doses [2].

pheromone synergy behavioral potentiation pheromone blend courtship enhancement

Proven Application Scenarios for Nonacosadiene (7Z,11Z) Based on Quantitative Differentiation Evidence


Drosophila melanogaster Courtship Behavior & Neuroethology: Female Pheromone Blend Component

For research on the neural and behavioral mechanisms of Drosophila courtship, (7Z,11Z)-nonacosadiene must be included alongside (7Z,11Z)-heptacosadiene at the biologically validated ~1:2.2 ratio (201 ng vs. 447 ng per female equivalent) to faithfully replicate the natural female pheromone bouquet . Single-component experiments using only 7,11-HD omit the synergistic potentiation contributed by 7,11-ND at 10–15 ng levels and fail to activate the full complement of chemosensory pathways that process the diene blend in vivo. Researchers investigating courtship learning, mate choice, or pheromone perception should verify both isomer identity (7Z,11Z) and purity before preparing stimulus blends, as contamination with C25 dienes can introduce confounding anti-aphrodisiac activity .

Insect Pheromone Biosynthesis & Evolutionary Genetics: eloF Pathway Functional Studies

The eloF elongase gene represents a key evolutionary innovation that distinguishes D. melanogaster from sibling species such as D. simulans, which lack both eloF expression and C29 diene production . Authentic (7Z,11Z)-nonacosadiene serves as an essential analytical standard for GC/MS quantification of eloF-dependent products in RNAi knockdown, overexpression, or transgenic complementation experiments. The compound is also required as an exogenous pheromone supplement in species that lack endogenous C29 dienes (e.g., D. simulans) to test whether the application of 7,11-ND is sufficient to alter courtship behavior or species recognition . Procurement specifications should include documented isomer purity (≥98% (7Z,11Z)) and the absence of shorter-chain diene contaminants, as the presence of 7,11-pentacosadiene can confound interpretation of eloF pathway manipulation experiments .

Geochemical Biomarker Analysis & Paleoceanography: Insect vs. Algal Nonacosadiene Source Discrimination

In sedimentary organic matter and water-column particulate samples, nonacosadienes can originate from either insect cuticular hydrocarbons (7,11-isomer, ω7-type) or marine haptophyte algae (2,20-, 1,20-, and 3,20-isomers, ω9-type) . The algal isomers have been proposed as distinct biomarkers for haptophyte productivity and paleoceanographic reconstruction . Accurate source attribution requires isomer-resolved GC/MS analysis using authenticated standards of each isomer class. Researchers must procure isomer-confirmed (7Z,11Z)-nonacosadiene as an insect-specific standard, distinct from the algal 2,20-nonacosadiene standard. Failure to verify isomer identity can lead to erroneous assignment of terrestrial insect input vs. marine algal production in sediment cores, with implications for paleoclimate interpretation .

Biofuel Feedstock & Algal Hydrocarbon Research: Botryococcus braunii Race A Isomer Identification

The green microalga Botryococcus braunii (A race) accumulates long-chain alkadienes including nonacosa-1,20-diene as a major hydrocarbon, alongside hentriacontadiene, with potential for renewable biofuel production . The 1,20-nonacosadiene isomer produced by B. braunii is structurally distinct from both the insect pheromone isomer (7,11-) and the haptophyte biomarker isomers (2,20-, 3,20-) . For metabolic engineering studies aimed at enhancing alkadiene yields, or for chemical fingerprinting of Botryococcus-derived biofuels, researchers must use the correct isomer standard for identification and quantification. Procurement of (7Z,11Z)-nonacosadiene specifically may be required as a negative control or retention time standard to distinguish it from the 1,20-isomer in co-occurring samples .

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